![molecular formula C19H19ClN2O2S B2740131 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1351653-20-7](/img/structure/B2740131.png)
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the sulfonamide class of compounds, which have been widely used in the treatment of various diseases, including cancer and bacterial infections.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives through o-azaxylylene intermediates. These derivatives have been fully characterized by analytical and spectroscopic data, providing insights into their structure and potential applications (Cremonesi, Croce, & Gallanti, 2010).
Carbonic Anhydrase Inhibition
- A study on human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides revealed significant findings. Specifically, 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides showed remarkable inhibition for the brain-expressed hCA VII isoform, suggesting a potential for the development of selective inhibitors for therapeutic applications (Bruno et al., 2017).
Anticancer Activity
- Trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety demonstrated significant in vitro anticancer activity against various cancer cell lines. Compound 15 exhibited higher activity than the reference drug doxorubicin, highlighting the potential of these compounds as anticancer agents (Al-Dosari et al., 2013).
Molecular Interaction Studies
- The structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety were explored. The study focused on designing and synthesizing a novel series of cycloalkylamino-1-carbonylbenzenesulfonamides, with some derivatives exhibiting remarkable inhibition for hCA II and hCA VII. Crystallographic analysis provided insights into the binding interactions of these inhibitors (Buemi et al., 2019).
Antimicrobial and Antitumor Agents
- Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Several compounds showed potent efficacy, surpassing Doxorubicin in certain cases, suggesting their potential as antitumor agents (Alqasoumi et al., 2010).
Propiedades
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-18-8-5-9-19(14-18)25(23,24)21-11-3-4-12-22-13-10-16-6-1-2-7-17(16)15-22/h1-2,5-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCZRSBJWWDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.